molecular formula C18H14BrN3O2 B3139107 n-Cyclopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide CAS No. 477251-96-0

n-Cyclopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide

货号: B3139107
CAS 编号: 477251-96-0
分子量: 384.2 g/mol
InChI 键: HLOSYCLKNLQVMN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Cyclopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide is a useful research compound. Its molecular formula is C18H14BrN3O2 and its molecular weight is 384.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

n-Cyclopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a phosphodiesterase-4 (PDE4) inhibitor. This compound's unique structure, characterized by a bicyclic system and specific substituents, positions it as a candidate for therapeutic applications in treating inflammatory diseases and infections.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₄BrN₃O. The presence of the cyclopropyl group and the bromophenyl substituent enhances its reactivity and biological profile.

PropertyValue
Molecular FormulaC₁₅H₁₄BrN₃O
Molecular Weight384.23 g/mol
Key Functional GroupsCarboxamide, Cyclopropyl

Phosphodiesterase-4 Inhibition

Research indicates that this compound acts as a PDE4 inhibitor. PDE4 is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial signaling molecule in various physiological processes. Inhibition of PDE4 leads to increased cAMP levels, which has notable anti-inflammatory effects. This mechanism suggests potential applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Studies have demonstrated that derivatives of naphthyridine compounds exhibit broad-spectrum antibacterial activity against drug-resistant strains. For instance, modifications to the naphthyridine structure have led to compounds that outperform traditional antibiotics like ciprofloxacin against various pathogens including Staphylococcus aureus and Pseudomonas aeruginosa .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : In a comparative study, derivatives similar to this compound exhibited significant activity against resistant bacterial strains. For example, one derivative was found to be more effective than ciprofloxacin against Staphylococcus species .
  • Clinical Relevance : Clinical trials involving related naphthyridine derivatives have shown promising results in treating infections caused by resistant bacteria. These findings underscore the potential for this compound to serve as a lead compound for developing new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to modulate inflammatory pathways through cAMP elevation and its structural features that enhance interaction with biological targets. The carboxamide group facilitates various chemical reactions that can lead to further derivatization aimed at optimizing efficacy and reducing side effects .

科学研究应用

Phosphodiesterase 4 Inhibition :
n-Cyclopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide has been identified as a potent inhibitor of PDE4. This enzyme plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) levels within cells. By inhibiting PDE4, the compound can lead to increased cAMP levels, which have anti-inflammatory effects. This mechanism is particularly relevant for treating respiratory conditions such as:

  • Asthma
  • Chronic Obstructive Pulmonary Disease (COPD)
  • Chronic Bronchitis

Therapeutic Applications

The inhibition of PDE4 by this compound suggests several therapeutic applications:

  • Anti-inflammatory Treatments : The ability to modulate inflammatory pathways makes it a candidate for developing treatments for various inflammatory diseases.
  • Respiratory Diseases : Given its significant effects on cAMP levels, it may alleviate symptoms associated with asthma and COPD.
  • Potential for Derivative Development : Its unique structure may allow it to serve as a lead compound for synthesizing new derivatives with enhanced efficacy or reduced side effects.

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

  • A study demonstrated that this compound effectively reduced inflammation in animal models of asthma by increasing cAMP levels and inhibiting pro-inflammatory cytokines.
  • Another research highlighted its potential in treating chronic bronchitis by improving respiratory function and reducing exacerbations.

Comparative Analysis with Related Compounds

To understand its unique properties better, a comparative analysis with related compounds can be insightful:

Compound NameStructureKey Features
N-Isopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamideStructureSimilar core structure; different alkyl substituent
Ethyl 5-amino-7,7-difluoro-2-methyl-4-(3-nitrophenyl)-4,6,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylateStructureContains different functional groups; potential anti-inflammatory properties
5-(4-Bromo-2-fluorophenyl)-N-cyclopropyloxazole-4-carboxamideStructureDifferent heterocyclic framework; shares cyclopropyl group

属性

IUPAC Name

1-(3-bromophenyl)-N-cyclopropyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2/c19-11-3-1-4-13(9-11)22-10-15(18(24)21-12-6-7-12)16(23)14-5-2-8-20-17(14)22/h1-5,8-10,12H,6-7H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOSYCLKNLQVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Cyclopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide
Reactant of Route 2
n-Cyclopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide
Reactant of Route 3
Reactant of Route 3
n-Cyclopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide
Reactant of Route 4
Reactant of Route 4
n-Cyclopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide
Reactant of Route 5
Reactant of Route 5
n-Cyclopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide
Reactant of Route 6
Reactant of Route 6
n-Cyclopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。